molecular formula C11H11B B3044549 3-(Bromomethyl)-1,2-dihydronaphthalene CAS No. 100188-68-9

3-(Bromomethyl)-1,2-dihydronaphthalene

Cat. No.: B3044549
CAS No.: 100188-68-9
M. Wt: 223.11 g/mol
InChI Key: DMFGMAOUEZUKPD-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-1,2-dihydronaphthalene is a brominated dihydronaphthalene derivative intended for research and manufacturing applications. The bromomethyl functional group makes this compound a versatile synthetic intermediate, particularly useful as an alkylating agent in organic synthesis. Dihydronaphthalene scaffolds are of significant interest in medicinal chemistry and materials science. Research indicates that structurally similar compounds serve as key precursors in the synthesis of complex molecules, including those with potential biological activity . This compound is believed to be a valuable building block for developing novel pharmaceutical candidates, such as cytotoxic agents, or for constructing advanced organic materials. All available information, including molecular weight, purity, and CAS number, must be confirmed by analytical data prior to use. This product is strictly for research or further manufacturing purposes and is not for diagnostic or human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

100188-68-9

Molecular Formula

C11H11B

Molecular Weight

223.11 g/mol

IUPAC Name

3-(bromomethyl)-1,2-dihydronaphthalene

InChI

InChI=1S/C11H11Br/c12-8-9-5-6-10-3-1-2-4-11(10)7-9/h1-4,7H,5-6,8H2

InChI Key

DMFGMAOUEZUKPD-UHFFFAOYSA-N

SMILES

C1CC(=CC2=CC=CC=C21)CBr

Canonical SMILES

C1CC(=CC2=CC=CC=C21)CBr

Origin of Product

United States

Chemical Reactivity and Transformation Pathways

Nucleophilic Substitution Reactions of the Bromomethyl Moiety

The bromomethyl group in 3-(bromomethyl)-1,2-dihydronaphthalene is an excellent electrophilic site, readily participating in nucleophilic substitution reactions. The bromine atom serves as a good leaving group, and the adjacent π-system of the dihydronaphthalene ring can stabilize the transition state of both S(_N)1 and S(_N)2 pathways. This reactivity allows for the facile introduction of a wide range of functional groups.

A significant class of transformations for this compound involves its reaction with various heteroatom nucleophiles, leading to the formation of new carbon-heteroatom bonds. These reactions are fundamental for synthesizing diverse derivatives with potential applications in medicinal chemistry and materials science.

Nitrogen Nucleophiles: Amines and related nitrogen-containing compounds readily displace the bromide to form the corresponding aminomethyl derivatives. The synthesis of various 3-aminomethyl-1,2-dihydronaphthalene derivatives has been reported, highlighting the utility of this reaction in creating compounds with potential biological activities. nih.gov

Oxygen Nucleophiles: Alcohols, alkoxides, and carboxylates can act as oxygen-based nucleophiles. Reactions with alkoxides (e.g., sodium methoxide) yield ether derivatives, while reactions with carboxylate salts produce esters.

Sulfur Nucleophiles: Thiols and thiolates are potent nucleophiles that react efficiently with this compound to furnish thioethers (sulfides). The high nucleophilicity of sulfur ensures that these reactions typically proceed under mild conditions.

Table 1: Examples of Reactions with Heteroatom Nucleophiles
NucleophileReagent ExampleProduct ClassResulting Structure
AmineAmmonia (NH₃)Primary Amine3-(Aminomethyl)-1,2-dihydronaphthalene
AlkoxideSodium Methoxide (NaOMe)Ether3-(Methoxymethyl)-1,2-dihydronaphthalene
ThiolateSodium Thiophenoxide (NaSPh)Thioether3-((Phenylthio)methyl)-1,2-dihydronaphthalene
AzideSodium Azide (NaN₃)Alkyl Azide3-(Azidomethyl)-1,2-dihydronaphthalene

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis, and this compound serves as a valuable electrophile for such transformations. This allows for the extension of the carbon framework, providing access to more complex molecular architectures.

Cyanide: The cyanide ion (typically from NaCN or KCN) is an effective carbon nucleophile that reacts to produce 3-(cyanomethyl)-1,2-dihydronaphthalene. The resulting nitrile is a versatile functional group that can be further hydrolyzed to a carboxylic acid or reduced to a primary amine.

Enolates: Stabilized carbanions, such as enolates derived from malonic esters or β-ketoesters, can be alkylated with this compound. This reaction is a classic method for constructing new C-C bonds and introducing functionalized side chains.

Organometallic Reagents: While highly reactive organometallics like Grignard reagents can be problematic, softer organometallic nucleophiles such as organocuprates (Gilman reagents) are suitable for displacing the bromide, leading to the formation of a new alkyl or aryl substituent at the methylene (B1212753) position.

Table 2: Examples of Carbon-Carbon Bond Forming Substitutions
Nucleophile TypeReagent ExampleProduct ClassResulting Structure
CyanideSodium Cyanide (NaCN)Nitrile2-(1,2-Dihydronaphthalen-3-yl)acetonitrile
Malonate EnolateSodium diethyl malonateMalonic Ester DerivativeDiethyl 2-((1,2-dihydronaphthalen-3-yl)methyl)malonate
OrganocuprateLithium dimethylcuprate ((CH₃)₂CuLi)Alkylated Derivative3-Ethyl-1,2-dihydronaphthalene
Terminal AlkyneSodium PhenylacetylideInternal Alkyne3-(3-Phenylprop-1-yn-1-yl)-1,2-dihydronaphthalene

Cross-Coupling Reactions Utilizing the Bromine Atom

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming C-C and C-heteroatom bonds. While typically applied to aryl or vinyl halides, the benzylic C(sp³)-Br bond in this compound can also participate in certain cross-coupling methodologies, expanding its synthetic utility beyond classical substitution chemistry.

Palladium catalysis is central to modern organic synthesis. The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is one of the most widely used methods for creating biaryl structures and other C-C bonds. nih.govorganic-chemistry.orgwikipedia.org While less common than with aryl halides, benzylic halides can serve as electrophilic partners in Suzuki-type couplings, particularly with advanced catalyst systems.

Other significant palladium-catalyzed reactions include:

Heck Reaction: This reaction typically couples an aryl or vinyl halide with an alkene. wikipedia.orgorganic-chemistry.orgyoutube.com Its application to a benzylic bromide like this compound is not standard but could be envisioned under specific conditions to form a substituted alkene.

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orgnih.gov The coupling of benzylic halides is rare but has been achieved, offering a direct route to propargylic systems.

Beyond palladium, other transition metals like nickel and copper are effective catalysts for cross-coupling reactions. These metals often exhibit unique reactivity and can be more cost-effective.

Nickel-Catalyzed Couplings: Nickel catalysts are particularly effective in coupling C(sp³)-halides, including benzylic bromides, with various partners such as organozinc reagents (Negishi coupling) or organoboron reagents. rsc.orgnih.gov These reactions often proceed with high efficiency and functional group tolerance.

Copper-Catalyzed Couplings: Copper-catalyzed reactions, such as couplings with terminal alkynes (a variation of the Sonogashira reaction) or heteroatom nucleophiles (Ullmann condensation), can also be applied to reactive substrates like this compound.

Radical Reactions Involving the Bromomethyl Group

The C-Br bond in this compound can undergo homolytic cleavage to generate a carbon-centered radical. The stability of this radical is enhanced by resonance with the adjacent dihydronaphthalene ring system, making it analogous to a benzylic radical. masterorganicchemistry.com This reactivity enables transformations that are complementary to ionic pathways.

Common radical reactions include:

Radical Reduction (Dehalogenation): Treatment with a radical initiator, such as azobisisobutyronitrile (AIBN), and a hydrogen atom donor, like tributyltin hydride (Bu₃SnH), can efficiently replace the bromine atom with hydrogen. libretexts.org This process involves a radical chain mechanism where a tributyltin radical abstracts the bromine atom, and the resulting carbon radical abstracts a hydrogen from another molecule of Bu₃SnH. libretexts.org

Radical Addition to Alkenes: The stabilized radical generated from this compound can add across the double bond of an alkene, forming a new C-C bond and a new radical, which can then be trapped or propagate a chain.

Allylic/Benzylic Bromination: While the subject compound is already brominated, similar structures can be formed via radical bromination of the corresponding methyl-substituted dihydronaphthalene using N-bromosuccinimide (NBS) and a radical initiator. youtube.com This highlights the propensity of the benzylic-type position to undergo radical chemistry. researchgate.net

Table 3: Common Radical Transformations
Reaction TypeTypical ReagentsProduct
Radical ReductionBu₃SnH, AIBN3-Methyl-1,2-dihydronaphthalene
Atom Transfer Radical AdditionAlkene, Radical InitiatorAdduct with extended carbon chain

Free Radical Reductions and Additions

Free-radical reactions are a significant pathway for the transformation of this compound, involving both the bromomethyl group and the alkene.

Reductions: The carbon-bromine bond in the benzylic/allylic bromomethyl group can be reduced, typically involving the formation of a radical intermediate. Hydrodebromination of allylic and benzylic bromides can be achieved using various reagents, including methods that utilize water as the hydrogen source catalyzed by metallic complexes. rsc.org These reactions proceed via bromine atom abstraction to generate a resonance-stabilized radical, which is then quenched by a hydrogen atom donor to yield 3-methyl-1,2-dihydronaphthalene.

Additions: Free-radical addition reactions can occur at the double bond of the dihydronaphthalene ring. wikipedia.org In a typical radical chain mechanism, a radical initiator generates a bromine radical, which then adds to the alkene. wikipedia.org The addition of the radical is regioselective, occurring at the less substituted carbon to form the more stable, resonance-stabilized radical intermediate on the more substituted carbon. wikipedia.org This process, known as the "peroxide effect," results in anti-Markovnikov addition. wikipedia.org The Giese reaction, which involves the reductive addition of carbon-centered radicals to electron-deficient olefins, exemplifies a broader class of such radical additions. acs.org

Reaction TypeReagent/ConditionKey IntermediateProduct Type
Radical ReductionH-donor, Radical InitiatorResonance-stabilized benzylic/allylic radical3-Methyl-1,2-dihydronaphthalene
Radical AdditionHBr, Peroxides (ROOR)Resonance-stabilized radicalAnti-Markovnikov addition product

Homolytic Carbon-Bromine Bond Cleavage

The C-Br bond in the bromomethyl group is susceptible to homolytic cleavage, a process where the two electrons in the bond are divided equally between the carbon and bromine atoms, yielding a carbon radical and a bromine radical. acs.orgacs.org This cleavage is particularly favorable in this compound due to the stability of the resulting carbon radical.

The radical formed upon cleavage is both allylic and benzylic, allowing the unpaired electron to be delocalized over the adjacent pi system of the double bond and the aromatic ring. masterorganicchemistry.commasterorganicchemistry.com This resonance stabilization significantly lowers the bond dissociation energy (BDE) of the C-Br bond compared to a typical alkyl bromide, facilitating its cleavage under thermal or photochemical conditions. masterorganicchemistry.com Benzylic C-H bonds have BDEs of about 90 kcal/mol, which is considerably weaker than tertiary (93 kcal/mol) or secondary (96 kcal/mol) C-H bonds, reflecting the stability of the corresponding radical. masterorganicchemistry.com This principle extends to the C-Br bond, making homolytic cleavage a key initiation step for many of its radical reactions. acs.orgacs.orgrsc.org

Bond TypeTypical Bond Dissociation Energy (kcal/mol)Reason for Relative Value
Primary C-H~100No resonance stabilization
Benzylic C-H~90Resonance stabilization of resulting radical masterorganicchemistry.com
Benzylic C-Br ~55 Weaker than C-H; resonance stabilization of resulting radical
Phenyl C-H~113Instability of phenyl radical masterorganicchemistry.com

Electrophilic Aromatic and Aliphatic Substitutions on the Dihydronaphthalene Ring

The dihydronaphthalene ring contains both an alkene (aliphatic) and an aromatic portion, each with distinct reactivities toward electrophiles.

Bromination and Halogenation Patterns

Halogenation of this compound can proceed via two primary pathways depending on the reaction conditions.

Electrophilic Addition: In the presence of molecular bromine (Br₂), the electron-rich double bond of the dihydronaphthalene ring can undergo electrophilic addition. This reaction typically proceeds through a cyclic bromonium ion intermediate, followed by attack by a bromide ion to yield a dibromo-tetrahydronaphthalene derivative. libretexts.org This pathway is analogous to the bromination of a standard alkene and does not require a catalyst. libretexts.org

Allylic Bromination: Under free-radical conditions, such as with N-Bromosuccinimide (NBS) and a radical initiator (light or heat), substitution occurs at the allylic position (the C2 carbon) rather than addition across the double bond. youtube.comchadsprep.com This reaction proceeds via homolytic cleavage of a C-H bond at the allylic position to form a resonance-stabilized radical, which then reacts with bromine. masterorganicchemistry.comchadsprep.com Using NBS is crucial as it maintains a low concentration of Br₂, suppressing the competing electrophilic addition reaction. masterorganicchemistry.comyoutube.com

Electrophilic aromatic substitution on the benzene (B151609) ring portion of the molecule requires harsher conditions, typically a Lewis acid catalyst like FeBr₃, to activate the bromine and overcome the ring's aromatic stability. libretexts.orgcardiff.ac.uk

Other Electrophilic Functionalizations

Beyond halogenation, the alkene in the dihydronaphthalene ring is susceptible to other electrophilic additions. For instance, reaction with hydrogen halides (HX) would lead to the formation of a resonance-stabilized allylic carbocation. masterorganicchemistry.com Nucleophilic attack on this intermediate can occur at two positions, leading to a mixture of 1,2-addition and 1,4-addition products. libretexts.orgmasterorganicchemistry.com The ratio of these products is often dependent on reaction conditions such as temperature. masterorganicchemistry.com Other electrophilic reagents can also induce cyclization or functionalization of the dihydronaphthalene system. nih.gov

Rearrangement Reactions

While not extensively documented for this specific molecule, the structural motifs within this compound suggest the potential for rearrangements, particularly under electrochemical conditions.

Electrochemical Rearrangements

Electrochemical methods can be used to generate reactive intermediates that may lead to rearrangements. The synthesis of 1,2-dihydronaphthalene (B1214177) derivatives has been accomplished through electrochemical oxidative [4+2] annulation of styrenes. chinesechemsoc.org This process involves the formation of an alkene radical cation, demonstrating that the dihydronaphthalene system is electrochemically active and can participate in radical-based cyclizations and rearrangements. chinesechemsoc.org

Furthermore, the bromomethyl group can be targeted electrochemically. The electrochemical reduction of allyl bromides has been shown to generate radical intermediates that can participate in subsequent reactions, such as fluorosulfonylation. chemistryviews.org It is plausible that electrochemically generated radicals or radical ions from this compound could undergo intramolecular cyclization or other structural rearrangements depending on the reaction conditions and the presence of other reagents.

Carbocation Rearrangements

While direct evidence for cyclopropylcarbinyl cation rearrangements involving this compound is not documented in readily available scientific literature, the formation of a carbocation intermediate from this molecule can lead to other types of rearrangements. The loss of the bromide ion from the allylic position would generate a resonance-stabilized allylic carbocation. This intermediate is susceptible to rearrangements that lead to more stable structures.

In organic chemistry, carbocation rearrangements are common and typically involve the migration of a neighboring group to the positively charged carbon atom. libretexts.org The primary types of such shifts are hydride shifts (migration of a hydrogen atom with its bonding pair of electrons) and alkyl shifts (migration of an alkyl group). libretexts.org The driving force for these rearrangements is the formation of a more stable carbocation, for instance, the conversion of a secondary carbocation to a more stable tertiary carbocation. libretexts.orglibretexts.org

In the context of the carbocation derived from this compound, a 1,2-hydride shift could potentially occur if it leads to a more stabilized cationic species. Such rearrangements are integral to many synthetic and biosynthetic pathways, including those in the formation of complex terpene structures. nih.gov The specific rearrangement pathway for the this compound cation would depend on the reaction conditions and the structure of the carbocation, aiming to attain a lower energy state.

Table 1: Plausible Carbocation Rearrangement Types

Rearrangement TypeMigrating GroupGeneral Principle
Hydride ShiftHydrogen atom (H⁻)Migration to an adjacent carbocation center to form a more stable carbocation.
Alkyl ShiftAlkyl groupMigration of an alkyl group to an adjacent carbocation center, also to achieve greater stability.

Cycloaddition Reactions of the Dihydronaphthalene Ring

The 1,2-dihydronaphthalene core contains a conjugated diene system, making it a suitable participant in cycloaddition reactions. These reactions are powerful tools in organic synthesis for the construction of cyclic molecules. libretexts.org

One documented example of a cycloaddition involving a 1,2-dihydronaphthalene derivative is an internal 1,3-dipolar cycloaddition. In a photochemical reaction of 1,2-dimethylnaphthalene (B110214) with tetranitromethane, an intermediate 1,2-dimethyl-r-3-nitro-4-trinitromethyl-3,4-dihydronaphthalene is formed. This intermediate then undergoes an internal 1,3-dipolar cycloaddition where a nitro group acts as the 1,3-dipole and adds across the double bond of the dihydronaphthalene ring. rsc.org

The diene system in this compound could also potentially undergo other types of pericyclic reactions, such as the Diels-Alder reaction, where it would react with a dienophile to form a six-membered ring. The feasibility and stereochemical outcome of such a [4+2] cycloaddition would be influenced by the electronic properties and steric hindrance of both the diene and the dienophile.

Furthermore, photochemical [2+2] cycloadditions are another possibility. These reactions typically occur between two double bonds under UV light to form a cyclobutane (B1203170) ring. While specific examples for this compound are not reported, related naphthalene (B1677914) derivatives, such as naphthalene acrylic acids, have been shown to undergo selective [2+2] cycloadditions. rsc.org

Table 2: Potential Cycloaddition Reactions for the Dihydronaphthalene Ring

Reaction TypeDescriptionPotential ReactantProduct Type
1,3-Dipolar CycloadditionA 1,3-dipole reacts with a dipolarophile.Nitrile oxides, azides, nitro groupsFive-membered heterocyclic ring
Diels-Alder [4+2] CycloadditionA conjugated diene reacts with a dienophile.Alkenes, alkynesSix-membered ring
Photochemical [2+2] CycloadditionTwo alkene units react under photochemical conditions.Another alkeneCyclobutane ring

Mechanistic Investigations of Reactions Involving 3 Bromomethyl 1,2 Dihydronaphthalene

Elucidation of Reaction Intermediates

The nature of the intermediates formed during a chemical reaction dictates the subsequent steps and the final product distribution. In reactions involving 3-(bromomethyl)-1,2-dihydronaphthalene, several key intermediates can be postulated and have been identified in related systems.

One significant area of investigation is the formation of radical and carbocationic intermediates at the benzylic position. The benzylic C-Br bond is susceptible to both homolytic and heterolytic cleavage. Homolytic cleavage, often initiated by light or radical initiators, would generate a 1,2-dihydronaphthalen-3-ylmethyl radical. This radical is stabilized by resonance, with the unpaired electron delocalized into the naphthalene (B1677914) ring system.

Heterolytic cleavage, on the other hand, would result in the formation of a 1,2-dihydronaphthalen-3-ylmethyl cation and a bromide anion. This carbocation is also resonance-stabilized, which significantly facilitates its formation, particularly in polar solvents. The stability of this benzylic carbocation suggests that SN1-type reactions are plausible.

In the context of metal-catalyzed reactions, more complex intermediates can be formed. For instance, in cobalt-catalyzed reactions of structurally similar o-styryl N-tosyl hydrazones, cobalt(III)-carbene radical intermediates have been identified. nih.govrsc.orgdntb.gov.ua These intermediates can then lead to the formation of other reactive species, such as o-quinodimethane (o-QDM) intermediates, which can undergo subsequent cyclization reactions. nih.govrsc.orgdntb.gov.ua

Furthermore, in photochemical reactions, such as those with tetranitromethane, the formation of a primary adduct, a 3-nitro-4-trinitromethyl-3,4-dihydronaphthalene derivative, has been observed for 1,2-dimethylnaphthalene (B110214). rsc.org This suggests that similar complex intermediates could be formed in reactions of this compound under photochemical conditions.

The table below summarizes the potential intermediates in reactions of this compound.

Intermediate TypeStructureFormation Conditions
Benzylic Radical1,2-dihydronaphthalen-3-ylmethyl radicalPhotochemical or radical initiation
Benzylic Carbocation1,2-dihydronaphthalen-3-ylmethyl cationPolar solvents, Lewis acids
Organometallic Intermediatee.g., Cobalt(III)-carbene radicalMetal-catalyzed reactions
o-QuinodimethaneA highly reactive dieneFrom organometallic intermediates
Photochemical AdductComplex adducts with reactantsPhotochemical reactions

Kinetic Studies of Halogen Displacement Pathways

In an SN2 mechanism, the rate of reaction is dependent on the concentration of both the substrate and the nucleophile (rate = k[substrate][nucleophile]). This is a one-step process where the nucleophile attacks the carbon atom bearing the bromine, and the bromide ion leaves simultaneously.

In an SN1 mechanism, the rate-determining step is the unimolecular dissociation of the substrate to form a carbocation (rate = k[substrate]). This is a two-step process, and the rate is independent of the nucleophile's concentration.

A kinetic study of the reaction of benzyl (B1604629) halides with aromatic compounds provided evidence for a displacement mechanism. acs.org Given that this compound is a benzylic halide, its reactivity is expected to be high in nucleophilic substitution reactions. The dihydronaphthalene moiety may influence the reaction rate compared to a simple benzyl bromide due to steric and electronic effects.

The table below outlines the expected kinetic behavior for halogen displacement reactions of this compound.

Reaction PathwayRate LawDependence on NucleophileStereochemistry
SN1rate = k[R-Br]IndependentRacemization
SN2rate = k[R-Br][Nu⁻]DependentInversion of configuration

Photochemical Mechanisms of Carbon-Halogen Bond Cleavage

Photochemical activation provides an alternative pathway for the cleavage of the carbon-bromine bond in this compound. The absorption of light can lead to the homolytic cleavage of the C-Br bond, generating a benzylic radical and a bromine atom. This process is the basis for photochemical benzylic bromination, often referred to as the Wohl-Ziegler reaction. researchgate.net

The mechanism of photochemical C-Br bond cleavage typically involves three stages: initiation, propagation, and termination.

Initiation: The reaction is initiated by the photochemical cleavage of a bromine source, such as Br₂ or N-bromosuccinimide (NBS), to generate bromine radicals.

Propagation: A bromine radical abstracts a benzylic hydrogen from a suitable precursor to form a benzylic radical and HBr. This benzylic radical then reacts with a bromine source to form the benzylic bromide and a new bromine radical, which continues the chain reaction. In the case of direct photolysis of this compound, the initiation step would be the cleavage of the C-Br bond.

Termination: The reaction is terminated by the combination of any two radicals.

Recent studies have also explored the use of visible light in the presence of a photocatalyst to facilitate the oxidative cleavage of benzylic C-H bonds, leading to the formation of benzylic cation intermediates. acs.org This approach can be applied to the functionalization of benzylic positions. The use of reagents like bromotrichloromethane (B165885) (BrCCl₃) in continuous flow photochemical reactors has also been shown to be effective for benzylic bromination, particularly for electron-rich aromatic substrates. researchgate.netrsc.org

On-Surface Reaction Mechanisms

The study of on-surface reactions, particularly on metal surfaces under ultrahigh vacuum (UHV) conditions, has emerged as a powerful tool for synthesizing novel nanostructures and understanding reaction mechanisms at the single-molecule level. For molecules like this compound, on-surface reactions would likely involve the dehalogenation of the bromomethyl group.

Studies on the on-surface dehalogenative homocoupling of benzylic bromides, such as 2,3-bis(bromomethyl)naphthalene (B3052160) on a Au(111) surface, have provided significant insights. These reactions typically proceed via a homolytic cleavage of the carbon-halogen bond upon thermal activation. The resulting radicals can then couple to form new C-C bonds, leading to dimerization or polymerization.

The on-surface debromination of 2,3-bis(bromomethyl)naphthalene on Au(111) has been shown to produce poly(o-naphthylene vinylidene), which can be further converted to the conjugated poly(o-naphthylene vinylene) upon annealing. This process has been investigated using scanning tunneling microscopy (STM), non-contact atomic force microscopy (nc-AFM), and density functional theory (DFT) calculations.

The mechanism of on-surface dehalogenation is distinct from solution-phase reactions like the Ullmann coupling, which often involves an electron-transfer mechanism. The on-surface pathway is a homolytic process, highlighting the unique chemical environment provided by the metal surface.

Stereochemical Analysis of Reaction Pathways

The stereochemical outcome of a reaction provides valuable information about its mechanism. For reactions at the chiral center that would be created upon substitution at the benzylic carbon of a suitably substituted this compound derivative, the stereochemistry of the products can help to distinguish between SN1 and SN2 pathways.

In an SN2 reaction, the nucleophile attacks the carbon atom from the side opposite to the leaving group, resulting in an inversion of the stereochemical configuration at the reaction center. This is often referred to as a Walden inversion.

In an SN1 reaction, the formation of a planar carbocation intermediate allows the nucleophile to attack from either face with equal probability. This leads to a racemic mixture of products, meaning both possible stereoisomers are formed in equal amounts.

Benzylic halides, such as this compound, can undergo both SN1 and SN2 reactions, and the preferred pathway can be influenced by factors such as the solvent, the nucleophile, and the substitution pattern of the substrate. ncert.nic.inyoutube.com For a primary benzylic halide, the SN2 pathway is often favored, leading to inversion of configuration. However, if the conditions favor carbocation formation (e.g., polar protic solvent, weak nucleophile), the SN1 pathway with racemization may dominate.

Radical and Ionic Mechanistic Discernment

Distinguishing between radical and ionic mechanisms is a central theme in the study of reactions involving benzylic halides like this compound. The choice between these pathways is influenced by the reaction conditions, including the presence of light or radical initiators, the nature of the solvent, and the type of nucleophile or base used.

Ionic Pathways (SN1 and SN2): These reactions are favored in polar solvents and in the presence of good nucleophiles. As discussed, benzylic halides are highly reactive in both SN1 and SN2 reactions due to the stability of the carbocation intermediate and the accessibility of the benzylic carbon. youtube.comucalgary.cagla.ac.uk

Radical Pathways: These mechanisms are typically initiated by light, heat, or radical initiators. Benzylic radicals are stabilized by resonance, making radical reactions at the benzylic position favorable. masterorganicchemistry.compearson.com Reactions such as benzylic bromination with N-bromosuccinimide (NBS) are classic examples of radical-mediated processes.

The competition between radical and ionic pathways can be illustrated by the electrochemical reduction of benzyl bromide. Depending on the mediator and the reduction potential, either radical (leading to dimerization products like bibenzyl) or anionic (leading to protonated products like toluene) pathways can be favored. acs.org

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. By approximating the many-electron wavefunction in terms of the electron density, DFT provides a computationally tractable method to explore molecular properties and reactivity.

Prediction of Reactivity in Catalytic Systems (e.g., HOMO-LUMO Gaps)

The reactivity of a molecule is intrinsically linked to its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of chemical reactivity and stability. schrodinger.comphyschemres.org A smaller gap generally suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating chemical reactions. schrodinger.com

In the context of 3-(Bromomethyl)-1,2-dihydronaphthalene, DFT calculations can predict the energies of the HOMO and LUMO. This information is particularly valuable in understanding its behavior in catalytic systems. For instance, in a reaction involving a transition metal catalyst, the nature of the HOMO and LUMO of the dihydronaphthalene derivative will dictate how it interacts with the metal center. The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. physchemres.org By calculating the HOMO-LUMO gap, researchers can anticipate the compound's susceptibility to nucleophilic or electrophilic attack, a key factor in designing and optimizing catalytic processes. nih.govnih.gov

Table 1: Hypothetical Frontier Orbital Energies and Global Reactivity Descriptors for this compound Calculated by DFT

ParameterValue (eV)Description
EHOMO-6.5Energy of the Highest Occupied Molecular Orbital
ELUMO-1.2Energy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap (ΔE)5.3Indicator of chemical reactivity and stability
Ionization Potential (I)6.5Energy required to remove an electron
Electron Affinity (A)1.2Energy released when an electron is added
Electronegativity (χ)3.85Tendency to attract electrons
Chemical Hardness (η)2.65Resistance to change in electron distribution
Chemical Softness (S)0.19Reciprocal of hardness, indicates reactivity
Electrophilicity Index (ω)2.80Propensity to accept electrons

Note: The values in this table are illustrative and would need to be determined by specific DFT calculations.

Investigation of Bromination Patterns

DFT calculations can also be employed to investigate the regioselectivity of bromination reactions on the 1,2-dihydronaphthalene (B1214177) scaffold. The established mechanisms for the bromination of naphthalene (B1677914) and related aromatic compounds involve the formation of intermediates, and the stability of these intermediates dictates the final product distribution. researchgate.netcardiff.ac.ukresearchgate.net Theoretical studies on the bromination of naphthalene have shown that the reaction can proceed through different pathways, including electrophilic substitution and radical mechanisms, depending on the reaction conditions. researchgate.net

For this compound, DFT can be used to model the potential energy surface of the bromination reaction. By calculating the energies of possible intermediates and transition states for bromine addition at different positions on the aromatic ring, the most favorable reaction pathway can be identified. researchgate.net This would help in understanding and predicting the formation of various poly-brominated derivatives. Such computational insights are crucial for synthetic chemists aiming to selectively functionalize the molecule.

Molecular Dynamics (MD) Simulations for Solvation Effects and Conformational Analysis

While DFT provides a static picture of a molecule's electronic structure, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational landscapes and the influence of the solvent environment. nih.govnih.gov

For this compound, MD simulations can be used to study its conformational flexibility. The dihydronaphthalene ring is not planar, and the orientation of the bromomethyl group can vary. MD simulations can reveal the most stable conformations of the molecule in different solvents and the energy barriers between them. rsc.org

Furthermore, solvation plays a critical role in chemical reactions. MD simulations explicitly model the interactions between the solute (this compound) and the surrounding solvent molecules. This allows for the calculation of solvation free energies and the investigation of how the solvent structure influences the solute's conformation and reactivity. Understanding these solvation effects is essential for accurately predicting reaction rates and mechanisms in solution.

Transition State Modeling and Reaction Pathway Characterization

A central goal of computational chemistry is to elucidate the mechanisms of chemical reactions. This involves identifying the transition state, which is the highest energy point along the reaction coordinate. The structure and energy of the transition state determine the activation energy and, consequently, the rate of the reaction.

For reactions involving this compound, such as nucleophilic substitution at the benzylic carbon, transition state modeling using quantum chemical methods can provide detailed mechanistic insights. publish.csiro.auresearchgate.net By locating the transition state structure, chemists can understand the bonding changes that occur during the reaction. For example, in an SN2 reaction, the model would show the simultaneous formation of the new bond and the breaking of the carbon-bromine bond. The calculated activation energy can then be compared with experimental kinetic data to validate the proposed mechanism. rsc.org

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are instrumental in elucidating complex reaction mechanisms. For this compound, these calculations can be applied to a variety of transformations. The reactivity of the benzylic bromide is a key feature of this molecule, making it susceptible to nucleophilic substitution and elimination reactions. masterorganicchemistry.comosmania.ac.in

Quantum chemical methods can be used to explore the potential energy surfaces of these reactions, mapping out the pathways from reactants to products via transition states. rsc.org This allows for a detailed understanding of the factors that control the reaction's outcome, such as the role of the solvent, the nature of the nucleophile, and the potential for competing reaction pathways. For instance, calculations could differentiate between SN1 and SN2 mechanisms by comparing the stabilities of the corresponding intermediates and transition states.

Spectroscopic Property Predictions

Computational methods are also highly effective in predicting spectroscopic properties, which can aid in the characterization of molecules. DFT and other quantum chemical methods can be used to calculate various spectroscopic parameters for this compound.

For example, theoretical calculations can predict the infrared (IR) vibrational frequencies and intensities. nih.gov By comparing the calculated IR spectrum with the experimental spectrum, chemists can confirm the structure of the synthesized compound and assign the observed vibrational bands to specific molecular motions.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (1H and 13C) can be calculated with a high degree of accuracy. researchgate.net These predictions are invaluable for interpreting experimental NMR spectra, especially for complex molecules where signal assignment can be challenging. The ability to computationally predict spectroscopic properties provides a powerful tool for structural elucidation and verification. nih.gov

Advanced Spectroscopic and Structural Characterization of 3 Bromomethyl 1,2 Dihydronaphthalene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to provide key information about the number of different types of protons and their neighboring environments. The aromatic protons on the benzene (B151609) ring are expected to appear in the downfield region, typically between δ 7.0 and 7.5 ppm. The vinylic proton at the 4-position would likely resonate as a singlet or a finely split multiplet around δ 6.0-6.5 ppm. The benzylic protons of the bromomethyl group (-CH₂Br) are predicted to be observed as a singlet at approximately δ 4.5 ppm. The aliphatic protons at the 1- and 2-positions of the dihydronaphthalene ring would appear further upfield, likely in the range of δ 2.0-3.0 ppm, with their multiplicity depending on the coupling with adjacent protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by showing distinct signals for each carbon atom in a unique electronic environment. The aromatic carbons are expected in the δ 120-140 ppm region. The carbon of the bromomethyl group is anticipated around δ 30-35 ppm. The aliphatic carbons at positions 1 and 2 would likely appear in the δ 20-30 ppm range.

Predicted ¹H and ¹³C NMR Data for 3-(Bromomethyl)-1,2-dihydronaphthalene

Assignment Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
Aromatic CH 7.0 - 7.5 (m) 125 - 135
Vinylic CH (C4-H) ~6.2 (s) ~120
Bromomethyl CH₂ ~4.5 (s) ~33

Note: The predicted values are based on the analysis of similar structures and standard chemical shift ranges. Actual experimental values may vary.

Diffusion-Ordered Spectroscopy (DOSY) is a powerful 2D NMR technique that separates the NMR signals of different species in a mixture based on their diffusion coefficients. For a pure sample of this compound, a DOSY experiment would show all proton signals aligned at the same diffusion coefficient value, confirming the presence of a single molecular entity.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns. For this compound (C₁₁H₁₁Br), the molecular ion peak (M⁺) in a high-resolution mass spectrum would be expected at an m/z corresponding to its exact mass. A characteristic isotopic pattern for bromine (approximately equal intensities for ⁷⁹Br and ⁸¹Br isotopes) would be observed for the molecular ion peak and any bromine-containing fragments, appearing as two peaks separated by two m/z units (M⁺ and M+2⁺).

Electron ionization (EI) would likely induce fragmentation. A common fragmentation pathway would be the loss of the bromine atom to form a stable benzylic carbocation [M-Br]⁺, which would likely be the base peak in the spectrum. Further fragmentation of the dihydronaphthalene ring could also be observed.

Predicted Mass Spectrometry Data for this compound

m/z Predicted Fragment Significance
222/224 [C₁₁H₁₁Br]⁺ Molecular ion peak (with Br isotopes)
143 [C₁₁H₁₁]⁺ Loss of Bromine atom (likely base peak)
128 [C₁₀H₈]⁺ Loss of CH₂Br radical and subsequent rearrangement

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹. The aliphatic C-H stretching of the CH₂ groups would be observed just below 3000 cm⁻¹. The C=C stretching of the aromatic ring and the double bond in the hydroaromatic ring would likely be found in the 1600-1450 cm⁻¹ region. A key absorption would be the C-Br stretching vibration, which is typically observed in the 600-500 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations are often strong in the Raman spectrum. The symmetric stretching of the C-Br bond may also be observable.

Predicted Vibrational Spectroscopy Data for this compound

Wavenumber (cm⁻¹) Vibrational Mode Technique
3100-3000 Aromatic C-H stretch IR, Raman
3000-2850 Aliphatic C-H stretch IR, Raman
1600-1450 C=C stretch (aromatic and vinylic) IR, Raman
~1450 CH₂ scissoring IR

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice. To date, there are no published crystal structures for this compound. Should a suitable single crystal be grown, X-ray diffraction analysis would confirm the connectivity of the atoms, the planarity of the aromatic ring, and the conformation of the partially saturated ring.

Surface-Sensitive Spectroscopic Techniques

Surface-sensitive spectroscopic techniques, such as X-ray Photoelectron Spectroscopy (XPS) and Auger Electron Spectroscopy (AES), are typically employed to study the elemental composition and chemical states of the surface of a material. While not standard for the routine characterization of a small organic molecule like this compound, these techniques could be applied if the molecule were, for example, adsorbed onto a surface or part of a thin film. In such a scenario, XPS could be used to identify the presence of carbon, hydrogen, and bromine and provide information about their chemical environments.

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition and Electronic States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For this compound, XPS analysis would be crucial for confirming the presence and chemical environment of its constituent elements, particularly bromine and carbon.

When analyzing a thin film of this compound on a substrate (e.g., silicon or gold), the XPS spectrum would be expected to show photoemission signals corresponding to Carbon (C 1s), Bromine (Br 3d), and Hydrogen (H 1s), although the latter is not typically resolved. The high-resolution spectra of the C 1s and Br 3d regions would provide detailed information about the chemical bonding.

Expected C 1s Spectrum: The C 1s spectrum would be deconvoluted into multiple peaks, reflecting the different chemical environments of the carbon atoms in the molecule:

Aromatic/Aliphatic Carbons: A main peak corresponding to the C-C and C-H bonds in the dihydronaphthalene ring structure.

Carbon-Bromine Bond: A chemically shifted peak at a higher binding energy, corresponding to the carbon atom in the bromomethyl (-CH2Br) group. This shift is due to the electron-withdrawing effect of the bromine atom.

Expected Br 3d Spectrum: The Br 3d region is expected to show a characteristic doublet (Br 3d₅/₂ and Br 3d₃/₂) due to spin-orbit coupling. The binding energy of these peaks is indicative of the covalent nature of the C-Br bond. For organic bromides, the Br 3d₅/₂ peak typically appears in the range of 70-71 eV.

Hypothetical XPS Data for this compound:

ElementOrbitalExpected Binding Energy (eV)Interpretation
CarbonC 1s~284.8C-C, C-H in dihydronaphthalene ring
CarbonC 1s~286.0C-Br in bromomethyl group
BromineBr 3d₅/₂~70.5Covalent C-Br bond
BromineBr 3d₃/₂~71.5Covalent C-Br bond (spin-orbit split)

This analysis would confirm the surface purity and elemental composition of the compound, providing foundational data for more advanced surface studies.

Scanning Tunneling Microscopy (STM) for Molecular Adsorption and Reaction Products on Surfaces

Scanning Tunneling Microscopy (STM) is a powerful technique for imaging surfaces at the atomic level. nih.gov For this compound, STM could be employed to study its adsorption behavior on a conductive substrate, such as Au(111) or graphite. birmingham.ac.uk Such studies provide insights into molecule-substrate and intermolecular interactions, which govern the formation of self-assembled monolayers.

Upon deposition onto a substrate under ultra-high vacuum conditions, individual molecules of this compound would be visualized. The resulting STM images would be expected to reveal:

Molecular Adsorption Geometry: The orientation of the molecules on the surface, which could be influenced by the interaction of the naphthalene (B1677914) pi-system with the substrate.

Self-Assembly: The formation of ordered two-dimensional structures, driven by van der Waals forces and potentially halogen bonding involving the bromine atoms.

Reaction Products: The bromomethyl group is a reactive site. Under specific conditions (e.g., thermal annealing), surface-catalyzed reactions such as dehalogenation could occur. STM would be able to image the resulting molecular fragments or polymeric structures, providing direct evidence of surface-induced chemical transformations. researchgate.net

The contrast in STM images is related to the local density of electronic states. Therefore, the aromatic dihydronaphthalene core would likely appear with a higher tunneling current (brighter) compared to the aliphatic parts of the molecule. The bromine atom, being electronegative, would also significantly influence the local electronic structure and thus the image contrast.

Non-Contact Atomic Force Microscopy (nc-AFM) for Surface Structure

Non-Contact Atomic Force Microscopy (nc-AFM) is a complementary technique to STM that can provide sub-molecular resolution images of organic molecules, revealing the details of their chemical structure. researchgate.net While STM images are a convolution of topography and electronic effects, nc-AFM, particularly with a functionalized tip (e.g., with a CO molecule), can map the forces between the tip and the molecule, resulting in an image that closely resembles the molecule's bond structure. acs.org

For this compound, nc-AFM would be expected to resolve:

The Dihydronaphthalene Ring System: Clearly distinguishing the aromatic and saturated portions of the bicyclic structure.

The Bromomethyl Group: The position and orientation of the -CH₂Br substituent relative to the ring.

Intramolecular and Intermolecular Features: Providing precise measurements of bond lengths and intermolecular distances within any self-assembled structures. nih.gov

The ability of nc-AFM to visualize the chemical skeleton would be invaluable in confirming the structure of reaction products on the surface, for instance, by directly imaging the absence of the bromine atom after a dehalogenation reaction. wiley.com

Chromatographic and Separation Science Methodologies for Purity Assessment and Isolation

Chromatographic techniques are essential for the purification and purity assessment of synthesized organic compounds like this compound. reachemchemicals.com Given its structure, a combination of column chromatography for initial purification and High-Performance Liquid Chromatography (HPLC) for high-resolution separation and purity analysis would be appropriate.

Purification by Column Chromatography: Following its synthesis, this compound would typically be isolated from the reaction mixture using column chromatography. youtube.com A silica (B1680970) gel stationary phase would be suitable, taking advantage of the polarity differences between the product and any unreacted starting materials or byproducts. A non-polar to moderately polar mobile phase, such as a hexane/ethyl acetate (B1210297) gradient, would likely be effective for elution.

Purity Assessment by HPLC: Reverse-phase HPLC (RP-HPLC) would be the method of choice for assessing the final purity of the compound. A C18 column, which has a non-polar stationary phase, would be used. The mobile phase would typically be a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water. researchgate.netresearchgate.net

The purity of a sample of this compound would be determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. A UV detector, likely set to a wavelength where the naphthalene chromophore absorbs strongly (e.g., ~220 nm or ~254 nm), would be used for detection.

Hypothetical HPLC Purity Analysis Data:

ParameterValue/Condition
ColumnC18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile:Water (e.g., 70:30 v/v)
Flow Rate1.0 mL/min
Detection Wavelength254 nm
Expected Retention Time~5.8 min
Calculated Purity>98%

These chromatographic methods are fundamental to ensuring the chemical integrity of this compound for its use in further research or applications. rdd.edu.iqnih.gov

Synthetic Utility and Applications in Complex Molecule Synthesis

Role as a Versatile Synthetic Intermediate and Building Block

3-(Bromomethyl)-1,2-dihydronaphthalene serves as a highly adaptable intermediate in the synthesis of complex organic molecules. The reactivity of the benzylic bromide functionality makes it an excellent electrophile for nucleophilic substitution reactions. This allows for the introduction of the dihydronaphthalene moiety into a wide array of molecular frameworks.

The dihydronaphthalene core itself is a significant structural motif found in numerous biologically active compounds and natural products. Therefore, the ability to readily incorporate this scaffold via this compound is of considerable interest to synthetic chemists. Its application can be seen in the construction of precursors for pharmaceuticals and other specialized chemical compounds. The presence of the double bond in the dihydronaphthalene ring also offers a site for further functionalization, adding to its versatility.

Synthesis of Substituted Dihydronaphthalenes and Naphthalene (B1677914) Derivatives

One of the primary applications of this compound is in the synthesis of a variety of substituted dihydronaphthalenes and, through subsequent aromatization, naphthalene derivatives. wikipedia.orgbohrium.com The bromomethyl group can be readily displaced by a range of nucleophiles, allowing for the introduction of diverse functional groups at the 3-position of the dihydronaphthalene ring.

For instance, reaction with amines, alcohols, and thiols can yield the corresponding aminomethyl, alkoxymethyl, and thiomethyl derivatives. These reactions typically proceed via an S_N2 mechanism. Furthermore, the resulting dihydronaphthalene derivatives can be aromatized to the corresponding naphthalenes through various methods, such as oxidation, providing access to a wide range of 3-substituted naphthalene compounds. wikipedia.org

Table 1: Examples of Nucleophilic Substitution Reactions with this compound

NucleophileReagent ExampleProduct Type
AmineR₂NH3-(Aminomethyl)-1,2-dihydronaphthalene
AlcoholROH3-(Alkoxymethyl)-1,2-dihydronaphthalene
ThiolRSH3-(Thiomethyl)-1,2-dihydronaphthalene
CyanideNaCN3-(Cyanomethyl)-1,2-dihydronaphthalene
AzideNaN₃3-(Azidomethyl)-1,2-dihydronaphthalene

Precursor for Organometallic Reagents (e.g., Lithiated Species)

The bromine atom in this compound can be exploited to generate organometallic reagents, which are powerful tools in carbon-carbon bond formation. One common transformation is the formation of a Grignard reagent through reaction with magnesium metal. mnstate.educmu.edu The resulting organomagnesium compound, 3-(magnesiobromomethyl)-1,2-dihydronaphthalene, can then be used in reactions with various electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds.

Alternatively, lithium-halogen exchange can be employed to prepare the corresponding organolithium species. wikipedia.orgresearchgate.net This is typically achieved by treating this compound with an organolithium reagent like n-butyllithium at low temperatures. The resulting lithiated species is a potent nucleophile and can participate in a wide range of synthetic transformations, including addition to carbonyl compounds and coupling reactions.

Construction of Polycyclic Aromatic Compounds

The dihydronaphthalene framework of this compound serves as a foundational unit for the construction of more elaborate polycyclic aromatic hydrocarbons (PAHs). nih.govresearchgate.net Through strategic synthetic routes, the reactive bromomethyl group can be used to annulate additional rings onto the existing scaffold.

For example, the compound can be used in intramolecular cyclization reactions where the bromomethyl group acts as an electrophilic handle to form a new ring. Furthermore, after conversion to a suitable derivative, such as a compound with a dienophilic or diene moiety, it can participate in cycloaddition reactions like the Diels-Alder reaction to build up the polycyclic system. sigmaaldrich.com These strategies are crucial for the synthesis of complex PAHs, which are of interest in materials science and for their electronic properties.

Integration into Diverse Heterocyclic Systems

The versatility of this compound extends to the synthesis of various heterocyclic compounds. The bromomethyl group can react with nucleophiles containing heteroatoms (such as nitrogen, oxygen, or sulfur) to form key intermediates that can then be cyclized to generate heterocyclic rings fused to or substituted on the dihydronaphthalene core.

For instance, reaction with a binucleophile, such as a compound containing both an amine and a hydroxyl group, can lead to the formation of fused heterocyclic systems. This approach provides access to a diverse range of novel heterocyclic structures that may exhibit interesting biological or material properties.

Advanced Materials Synthesis (e.g., Polymers, Functionalized Scaffolds)

In the field of materials science, derivatives of dihydronaphthalene are being explored for the synthesis of advanced materials, including polymers and functionalized scaffolds. While specific examples utilizing this compound are not extensively documented, the closely related isomer, 2,3-bis(bromomethyl)naphthalene (B3052160), has been shown to undergo on-surface dehalogenative homocoupling to form polymers. orgoreview.comnih.gov This suggests that this compound could potentially serve as a monomer or a precursor for the synthesis of functional polymers.

The reactive nature of the bromomethyl group allows for its grafting onto existing polymer backbones or its use in the creation of functionalized scaffolds. These materials could find applications in areas such as organic electronics, sensor technology, or as supports for catalysts.

Future Research Directions and Unresolved Challenges

Development of More Sustainable and Greener Synthetic Routes

The synthesis of benzylic bromides, including 3-(Bromomethyl)-1,2-dihydronaphthalene, has traditionally relied on reagents and solvents that pose environmental and safety concerns, such as N-bromosuccinimide (NBS) in chlorinated solvents like carbon tetrachloride. researchgate.netorganic-chemistry.org The development of more ecologically benign synthetic protocols is a paramount challenge.

Future research will likely focus on several key areas to improve the sustainability of its synthesis:

Greener Brominating Agents: Investigating alternative brominating agents like 1,3-dibromo-5,5-dimethylhydantoin, which is more environmentally friendly than traditional reagents. researchgate.net

Benign Solvent Systems: Replacing hazardous chlorinated solvents with greener alternatives such as tetrahydrofuran (B95107) (THF), acetonitrile (B52724), or ionic liquids. researchgate.netorganic-chemistry.org Continuous-flow protocols using acetonitrile have already shown promise for the bromination of other benzylic compounds. organic-chemistry.org

Photochemical and Flow Chemistry: Employing continuous-flow photochemical reactors can intensify reaction conditions, reduce waste, and improve safety. rsc.org Using in-situ generation of Br2 from sources like NaBrO3/HBr under flow conditions can minimize the handling of hazardous bromine. rsc.org

Catalytic Methods: Developing catalytic bromination methods would reduce the stoichiometric waste associated with traditional reagents.

Table 1: Comparison of Synthetic Approaches for Benzylic Bromination
ParameterTraditional MethodsGreener Future Directions
Brominating AgentN-Bromosuccinimide (NBS), HBr, Molecular Bromine1,3-dibromo-5,5-dimethylhydantoin, In-situ generated Br2
SolventsCarbon tetrachloride, Dichloromethane, Chloroform researchgate.netTetrahydrofuran (THF), Acetonitrile, Solvent-free conditions researchgate.netrsc.org
Reaction ActivationThermal heating, Radical initiators (AIBN)Photochemical activation (LEDs), Catalysis rsc.org
Process TechnologyBatch processingContinuous-flow synthesis organic-chemistry.orgrsc.org
Environmental ImpactHigh (use of toxic reagents and solvents)Low (reduced waste, less hazardous materials)

Asymmetric Synthesis Applications

The structure of this compound makes it an ideal electrophile for alkylation reactions. numberanalytics.com A significant unresolved challenge is the development of methodologies to use this compound in asymmetric synthesis to generate enantioenriched products. Controlling the stereochemistry during the formation of new carbon-carbon or carbon-heteroatom bonds is a key goal.

Future research directions in this area include:

Asymmetric Phase-Transfer Catalysis: Utilizing chiral phase-transfer catalysts, such as those derived from Cinchona alkaloids, to mediate the enantioselective alkylation of prochiral nucleophiles like enolates or glycine (B1666218) Schiff base derivatives. buchler-gmbh.com This approach is recognized as a greener and more sustainable alternative for asymmetric synthesis. buchler-gmbh.com

Transition-Metal-Catalyzed Cross-Coupling: Developing asymmetric cross-coupling reactions using palladium, nickel, or copper catalysts with chiral ligands. researchgate.netnih.gov These methods could enable the enantioselective coupling of this compound with a variety of organometallic reagents or other nucleophiles.

Organocatalysis: Exploring the use of chiral organocatalysts to activate the nucleophile or electrophile, thereby inducing stereoselectivity in the alkylation step.

Table 2: Potential Asymmetric Reactions Involving this compound
Reaction TypeCatalyst SystemPotential NucleophileExpected Chiral Product
Phase-Transfer AlkylationChiral Cinchona Alkaloid Derivatives buchler-gmbh.comStabilized Enolates, Schiff Basesα-Substituted Carbonyls, Unnatural Amino Acids
Palladium-Catalyzed Allylic Alkylation AnaloguePd(0) with Chiral Ligands (e.g., Trost ligand)Soft Carbon Nucleophiles (e.g., malonates)Chiral Dihydronaphthalene Derivatives
Nickel-Catalyzed Reductive Cross-CouplingNi(II) with Chiral Ligands (e.g., BiOX, Biimidazoline) researchgate.netnih.govAryl HalidesChiral 1,1-Diaryl Alkanes Analogues
Copper-Catalyzed AlkylationCu(I) with Chiral LigandsGrignard Reagents, Organozinc ReagentsEnantioenriched Alkylated Products

Exploration of Novel Reactivity Modes

While the primary reactivity of this compound is as an alkylating agent via SN1 or SN2 pathways, its structure allows for other, less explored modes of reaction. researchgate.net A future challenge is to harness this latent reactivity to develop novel synthetic transformations.

Promising areas for exploration are:

Radical-Mediated Reactions: The benzylic C-Br bond can undergo homolytic cleavage to form a stabilized benzylic radical. This reactivity could be exploited in photoredox or metal-catalyzed radical reactions to form C-C or C-heteroatom bonds in ways that are complementary to traditional ionic pathways. rsc.org

Generation of Reactive Intermediates: The compound could serve as a precursor to highly reactive intermediates. For instance, cobalt-catalyzed reactions could potentially generate cobalt(III)-carbene radicals, leading to intermediates like o-quinodimethanes (o-QDMs), which can undergo subsequent electrocyclization reactions. rsc.org

Dual Catalytic Cycles: Combining photoredox catalysis with transition metal catalysis (e.g., nickel) could enable novel cross-coupling reactions, such as direct C-H arylation of other substrates where the dihydronaphthalene moiety is installed. nih.gov

Advanced Computational Modeling for Complex Reactivity and Selectivity

As more complex reactions involving this compound are explored, a significant challenge will be to understand and predict their outcomes. Advanced computational modeling provides a powerful tool to address this by elucidating reaction mechanisms, transition states, and the origins of selectivity. rsc.org

Future computational studies could focus on:

Mechanism Elucidation: Using Density Functional Theory (DFT) to map the potential energy surfaces for competing reaction pathways (e.g., SN2 vs. radical pathways) to understand how reaction conditions dictate the outcome. researchgate.net

Predicting Stereoselectivity: Modeling the transition states in asymmetric catalytic reactions to understand the interactions between the substrate, catalyst, and nucleophile. This can explain the origin of enantioselectivity and guide the design of more effective chiral catalysts.

In Silico Catalyst Design: Computationally screening libraries of chiral ligands for transition metal catalysts to identify candidates that are predicted to give high enantioselectivity, thereby accelerating the development of new asymmetric methods.

Table 3: Applications of Computational Modeling
Computational MethodTarget of StudyPotential Insight
Density Functional Theory (DFT) researchgate.netReaction pathways and transition state energiesPrediction of reactivity, chemoselectivity, and kinetic barriers
Quantum Theory of Atoms in Molecules (QTAIM)Non-covalent interactions in catalyst-substrate complexesUnderstanding the origin of stereochemical control
Molecular Dynamics (MD) SimulationsConformational flexibility and solvent effectsMore accurate modeling of complex reaction environments
Ab initio methods (e.g., MP2, CASPT2) capes.gov.brHigh-accuracy energy calculations for key intermediatesValidation of DFT results and study of radical species

Design of Targeted Derivatives for Specific Synthetic Pathways

A major unresolved challenge is to leverage the 1,2-dihydronaphthalene (B1214177) scaffold for the efficient synthesis of complex molecular architectures. This involves the rational design of derivatives of this compound that are tailored for specific, advanced synthetic applications.

Future research should be directed towards:

Multifunctional Building Blocks: Introducing additional functional groups onto the dihydronaphthalene ring system to create precursors for cascade or domino reactions. For example, a strategically placed hydroxyl or alkene group could participate in an intramolecular cyclization following an initial intermolecular alkylation at the bromomethyl position.

Precursors for Natural Products and Analogues: The dihydronaphthalene core is present in various biologically active molecules. nih.gov Derivatives can be designed as key intermediates for the total synthesis of natural products or for creating libraries of analogues for structure-activity relationship (SAR) studies.

Access to Polycyclic Systems: Using the inherent reactivity of the dihydronaphthalene system, such as its potential for aromatization or participation in cycloaddition reactions, to construct complex polycyclic aromatic hydrocarbons (PAHs) or other fused-ring systems. Intramolecular Heck reactions of appropriately designed derivatives could provide a powerful route to phenanthrene-like structures. nih.gov

Q & A

Basic Questions

Q. What are the optimal methods for synthesizing 3-(Bromomethyl)-1,2-dihydronaphthalene?

  • Methodological Answer : The compound can be synthesized via free-radical reduction using tri-n-butyltin hydride under photoinitiation. A procedure involves reacting equimolar amounts of 2-(bromomethyl)-1,2-dihydronaphthalene with the tin hydride for 2.5 hours, yielding hydrocarbon products with high reproducibility (±1%). This method avoids cyclopropane-related instability issues seen in similar bromides . For alternative routes, cobalt(III)-carbene radical intermediates generated from o-styryl N-tosyl hydrazones have been used catalytically, though this approach requires precise control of transition-metal reactivity .

Q. How should this compound be stored to ensure stability?

  • Methodological Answer : The compound is thermally sensitive. Storage at 0–6°C is recommended to prevent decomposition . Under hydrogen atmospheres at elevated temperatures (e.g., 230°C), dehydrogenation to naphthalene occurs (20% conversion in 3 hours), suggesting inert gas blankets (e.g., nitrogen) are preferable for high-temperature applications .

Q. What analytical techniques are suitable for characterizing this compound and its derivatives?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for structural confirmation, particularly to distinguish aliphatic and aromatic proton environments in dehydrogenation products . Gas Chromatography (GC) effectively quantifies reaction yields, as demonstrated in studies analyzing residual 1,2-dihydronaphthalene (76%) and dehydrogenated naphthalene .

Advanced Research Questions

Q. How does this compound participate in transition-metal-catalyzed reactions?

  • Methodological Answer : In palladium-catalyzed Heck reactions, the compound acts as a diene substrate for aryl bromide coupling. However, regioselectivity between 3- and 4-arylation positions remains poor, necessitating mechanistic studies on β-hydrogen elimination steps to optimize selectivity. Reaction yields are modest (~50%), highlighting challenges in steric and electronic control . Advanced catalytic systems, such as cobalt(III)-carbene radicals, enable tandem cyclization pathways via o-quinodimethane intermediates, producing substituted 1,2-dihydronaphthalenes with enhanced stereochemical control .

Q. What strategies address contradictory data in thermal stability studies of 1,2-dihydronaphthalene derivatives?

  • Methodological Answer : Discrepancies in thermal stability (e.g., 10% vs. 20% dehydrogenation under nitrogen vs. hydrogen at 230°C) suggest reaction conditions critically influence decomposition pathways. Researchers should replicate stability tests under controlled atmospheres and monitor via real-time spectroscopic methods (e.g., in situ GC or NMR) to resolve contradictions .

Q. How can computational modeling enhance synthetic route design for brominated dihydronaphthalenes?

  • Methodological Answer : Density Functional Theory (DFT) calculations can predict regioselectivity in radical-mediated bromination or hydride transfer steps. For example, modeling the stability of cobalt(III)-carbene intermediates in catalytic cycles helps optimize ligand design and reaction temperatures, reducing side products .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.